molecular formula C21H15F2N3O3 B10887075 Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10887075
M. Wt: 395.4 g/mol
InChI Key: AKRCXDPTQVHHPR-UHFFFAOYSA-N
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Description

Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde and a dicarbonyl compound. The reaction is often carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or methanol. The presence of a base like sodium methoxide can enhance the reaction yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diarylpyrazolo[1,5-a]pyrimidines
  • 6,7-Diarylpyrazolo[1,5-a]pyrimidines

Uniqueness

Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its difluoromethoxy group enhances its pharmacokinetic properties, making it a promising candidate for further drug development .

Properties

Molecular Formula

C21H15F2N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C21H15F2N3O3/c1-28-20(27)18-11-16(14-7-9-15(10-8-14)29-21(22)23)24-19-12-17(25-26(18)19)13-5-3-2-4-6-13/h2-12,21H,1H3

InChI Key

AKRCXDPTQVHHPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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